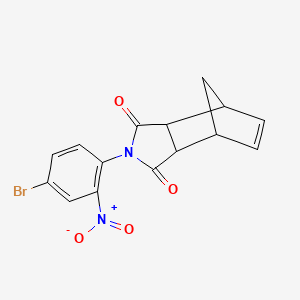

2-(4-bromo-2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

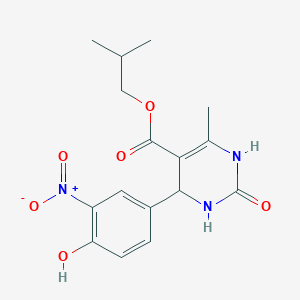

2-(4-bromo-2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound that features a unique structure combining a brominated nitrophenyl group with a tetrahydroisoindole moiety

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(4-Brom-2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-1,3(2H)-dion umfasst typischerweise mehrere Schritte, beginnend mit kommerziell erhältlichen Vorläufern. Ein gängiger Weg beinhaltet die Bromierung von 2-Nitrophenyl-Derivaten, gefolgt von Cyclisierungsreaktionen zur Bildung des Tetrahydroisoindol-Kerns. Die Reaktionsbedingungen erfordern oft die Verwendung von starken Säuren oder Basen, erhöhten Temperaturen und spezifischen Katalysatoren, um hohe Ausbeuten und Reinheit zu erzielen .

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab. Die Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und der Einsatz von Durchflussreaktoren, kann die Effizienz und Skalierbarkeit des Prozesses verbessern. Zusätzlich werden Reinigungstechniken wie Umkristallisation und Chromatographie eingesetzt, um sicherzustellen, dass das Endprodukt die geforderten Spezifikationen erfüllt .

Chemische Reaktionsanalyse

Arten von Reaktionen

2-(4-Brom-2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-1,3(2H)-dion durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Nitrophenylgruppe kann oxidiert werden, um Nitroverbindungen zu bilden.

Reduktion: Die Nitrogruppe kann zu einem Amin reduziert werden.

Substitution: Das Bromatom kann durch andere Nucleophile substituiert werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Wasserstoffgas oder Natriumborhydrid und Nucleophile wie Amine oder Thiole. Die Reaktionsbedingungen variieren je nach gewünschter Transformation, beinhalten aber oft kontrollierte Temperaturen und inerte Atmosphären, um Nebenreaktionen zu verhindern .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise ergibt die Oxidation der Nitrophenylgruppe Nitroverbindungen, während die Reduktion Amine erzeugt. Substitutionsreaktionen können verschiedene funktionelle Gruppen einführen, was zu einer breiten Palette von Derivaten mit unterschiedlichen Eigenschaften führt .

Wissenschaftliche Forschungsanwendungen

2-(4-Brom-2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-1,3(2H)-dion hat verschiedene wissenschaftliche Forschungsanwendungen:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Wird auf seine potenzielle biologische Aktivität untersucht, einschließlich antimikrobieller und Antikrebsaktivität.

Medizin: Wird als potenzieller Wirkstoffkandidat erforscht, aufgrund seiner einzigartigen Struktur und Reaktivität.

Industrie: Wird bei der Entwicklung von fortschrittlichen Materialien wie Polymeren und Beschichtungen eingesetzt, aufgrund seiner Stabilität und seiner funktionellen Gruppen

Wirkmechanismus

Der Wirkmechanismus von 2-(4-Brom-2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-1,3(2H)-dion beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die bromierte Nitrophenylgruppe kann an elektrophilen aromatischen Substitutionsreaktionen teilnehmen, während der Tetrahydroisoindol-Kern mit biologischen Makromolekülen interagieren kann, was möglicherweise Enzyme hemmt oder zelluläre Prozesse stört. Es sind detaillierte Studien erforderlich, um die genauen molekularen Zielstrukturen und Signalwege zu klären, die beteiligt sind .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-bromo-2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amine.

Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction produces amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .

Wissenschaftliche Forschungsanwendungen

2-(4-bromo-2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups

Wirkmechanismus

The mechanism of action of 2-(4-bromo-2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The brominated nitrophenyl group can participate in electrophilic aromatic substitution reactions, while the tetrahydroisoindole core can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-Brom-4-nitrophenol: Teilt die bromierte Nitrophenylgruppe, jedoch ohne den Tetrahydroisoindol-Kern.

(4-Brom-2-nitrophenyl)essigsäure: Enthält eine ähnliche Nitrophenylgruppe, jedoch mit einer Essigsäureeinheit anstelle des Tetrahydroisoindol-Kerns

Einzigartigkeit

Die Einzigartigkeit von 2-(4-Brom-2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-1,3(2H)-dion liegt in seiner Kombination aus einer bromierten Nitrophenylgruppe mit einem Tetrahydroisoindol-Kern, was ihm einzigartige chemische und biologische Eigenschaften verleiht.

Eigenschaften

Molekularformel |

C15H11BrN2O4 |

|---|---|

Molekulargewicht |

363.16 g/mol |

IUPAC-Name |

4-(4-bromo-2-nitrophenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |

InChI |

InChI=1S/C15H11BrN2O4/c16-9-3-4-10(11(6-9)18(21)22)17-14(19)12-7-1-2-8(5-7)13(12)15(17)20/h1-4,6-8,12-13H,5H2 |

InChI-Schlüssel |

TWECQWJBPJTYNL-UHFFFAOYSA-N |

Kanonische SMILES |

C1C2C=CC1C3C2C(=O)N(C3=O)C4=C(C=C(C=C4)Br)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-(2-{5-[(2-chlorophenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl} acetylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B11698356.png)

![N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-3,5-dinitrobenzamide](/img/structure/B11698364.png)

![3-bromo-5-(4-bromothiophen-2-yl)-N-[2-(morpholin-4-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11698378.png)

![Methyl 4-[(4-methylbenzoyl)amino]benzoate](/img/structure/B11698384.png)

![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B11698401.png)

![1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(3,5-dimethylphenyl)amino]propan-2-ol](/img/structure/B11698402.png)

![(4Z)-4-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-1-(3-chloro-4-methylphenyl)pyrazolidine-3,5-dione](/img/structure/B11698421.png)

![2-nitro-N-{2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]ethyl}benzamide](/img/structure/B11698429.png)

![3-[(4-Chlorophenyl)methyl]-1-phenylpyrrolidine-2,5-dione](/img/structure/B11698440.png)